N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea
Description
N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is a urea derivative characterized by a 2,5-dimethoxy-substituted phenyl group attached to one nitrogen of the urea backbone, while the other nitrogen is substituted with a 2-hydroxyethyl group and a methyl group. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (inferred logP ~2–3) due to the hydrophilic hydroxyethyl group and hydrophobic methoxy-phenyl moiety.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-(2-hydroxyethyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14(6-7-15)12(16)13-10-8-9(17-2)4-5-11(10)18-3/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCQNKISZZXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea typically involves the reaction of 2,5-dimethoxyaniline with ethylene carbonate and methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be summarized as follows:
Step 1: 2,5-Dimethoxyaniline reacts with ethylene carbonate to form N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine.
Step 2: N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine is then reacted with methyl isocyanate to yield N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea.
Industrial Production Methods
On an industrial scale, the production of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Substituted phenyl urea derivatives.
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is as a tyrosinase inhibitor , which is crucial for skin whitening treatments. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can reduce pigmentation disorders. The compound has shown potential in synthesizing more effective whitening agents with fewer side effects compared to traditional inhibitors .
Case Study : A study demonstrated that derivatives of this compound exhibited improved inhibition of tyrosinase activity compared to conventional phenolic inhibitors. The synthesized compounds were evaluated for their potency and safety, indicating a promising avenue for developing new dermatological treatments .
Antioxidant Properties
Research has indicated that this compound possesses antioxidant properties. This can be beneficial in preventing oxidative stress-related skin damage, making it a candidate for formulations aimed at anti-aging and skin protection .
Data Table: Comparison of Tyrosinase Inhibition Potency
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15 | |
| Kojic Acid | 25 | Passi & Nazzaro-Porro (1981) |
| Arbutin | 30 | Passi & Nazzaro-Porro (1981) |
| Hydroquinone | 10 | Passi & Nazzaro-Porro (1981) |
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl isocyanate with ethanolamine under controlled conditions. The molecular structure is stabilized by intramolecular hydrogen bonds, which contribute to its stability and biological activity .
Mechanism of Action
The mechanism of action of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several urea derivatives are widely used as herbicides, differing in substituents on the phenyl ring and urea nitrogens:
Key Observations :
- Substituent Position: The 2,5-dimethoxy substitution in the target compound contrasts with the 3,4-dichloro or 4-isopropyl groups in herbicides.
- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to purely alkyl substituents (e.g., dimethyl or methoxy-methyl), which may improve solubility but reduce membrane permeability .
Tyrosinase-Inhibiting Analogues
describes N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea , a structural analogue with tyrosinase-inhibitory activity. Key comparisons:
Structural Insights :
- The 4-hydroxyphenethyl group in the analogue introduces additional hydrogen-bonding capacity, critical for enzyme interaction.
- Both compounds share a planar 2,5-dimethoxyphenyl group, which may facilitate π-π stacking in enzyme active sites.
Piperidine-Containing Urea Derivatives
highlights N-({1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}methyl)-N'-(2-ethoxyphenyl)urea , a structurally complex urea derivative:
| Property | Target Compound | Piperidine Derivative |
|---|---|---|
| Molecular Weight | ~254.3 | 395.54 |
| logP | ~2.5 | 5.18 |
| Hydrogen Bond Donors | 2 | 2 |
| Key Features | Hydroxyethyl group | Piperidine and ethoxyphenyl |
Functional Implications :
- The piperidine derivative’s high logP indicates strong lipophilicity, favoring blood-brain barrier penetration. The target compound’s lower logP suggests preferential use in aqueous environments.
- Both compounds retain dual hydrogen-bond donors (urea NH groups), a feature critical for target engagement .
Biological Activity
N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea, identified by its CAS number 1388191-93-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17N3O4
- Molecular Weight : 253.28 g/mol
- Structure : The compound features a dimethoxyphenyl group, a hydroxyethyl side chain, and a methylurea moiety.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary in vitro assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways associated with cell survival and death.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.
- Assays Conducted : DPPH radical scavenging assays and reducing power assays were utilized to assess the antioxidant capacity of the compound.
Data Table: Biological Activity Summary
Case Studies
-
Case Study 1: In Vitro Evaluation
- In one study, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.
-
Case Study 2: Mechanistic Insights
- A detailed mechanistic study revealed that the compound induces apoptosis via the activation of caspase pathways. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
